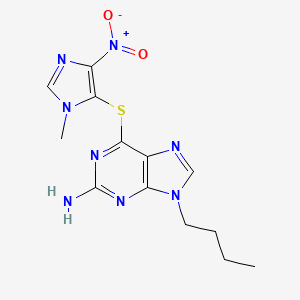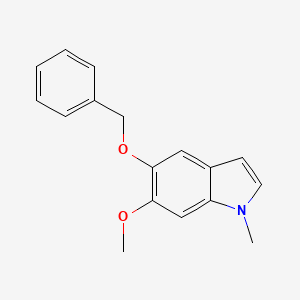![molecular formula C17H30N2O2 B12935965 Tert-butyl octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B12935965.png)
Tert-butyl octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl octahydrospiro[indole-3,3’-piperidine]-1’-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement, where an indole and a piperidine ring are connected through a spiro carbon. The tert-butyl group attached to the carboxylate moiety adds steric bulk, influencing the compound’s reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl octahydrospiro[indole-3,3’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of an indole derivative with a piperidine precursor under acidic or basic conditions. The tert-butyl group is often introduced via a tert-butyl esterification reaction using tert-butyl alcohol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl octahydrospiro[indole-3,3’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or piperidine rings, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
Tert-butyl octahydrospiro[indole-3,3’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites
Mecanismo De Acción
The mechanism of action of tert-butyl octahydrospiro[indole-3,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indole-3,3’-piperidine]: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Tert-butyl indole: Contains the tert-butyl group but lacks the spirocyclic structure.
Octahydrospiro[indole-3,3’-piperidine]: Similar spirocyclic structure but without the tert-butyl group.
Uniqueness
Tert-butyl octahydrospiro[indole-3,3’-piperidine]-1’-carboxylate is unique due to the combination of its spirocyclic structure and the presence of the tert-butyl group. This combination imparts distinct steric and electronic properties, influencing its reactivity, stability, and potential biological activity .
Propiedades
Fórmula molecular |
C17H30N2O2 |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
tert-butyl spiro[1,2,3a,4,5,6,7,7a-octahydroindole-3,3'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H30N2O2/c1-16(2,3)21-15(20)19-10-6-9-17(12-19)11-18-14-8-5-4-7-13(14)17/h13-14,18H,4-12H2,1-3H3 |
Clave InChI |
FNSZQFZQISBTBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC3C2CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one hydrochloride](/img/structure/B12935885.png)
![6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12935891.png)

![{[4-(Methylamino)pyrimidin-5-yl]sulfanyl}acetonitrile](/img/structure/B12935911.png)
![Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino-](/img/structure/B12935916.png)







![2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B12935982.png)

